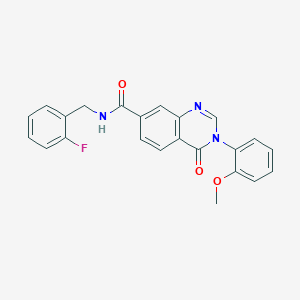

N-(2-fluorobenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Description

N-(2-fluorobenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a 4-oxo-3,4-dihydroquinazoline core substituted with a 2-methoxyphenyl group at position 3 and a 2-fluorobenzyl carboxamide at position 6.

Properties

Molecular Formula |

C23H18FN3O3 |

|---|---|

Molecular Weight |

403.4 g/mol |

IUPAC Name |

N-[(2-fluorophenyl)methyl]-3-(2-methoxyphenyl)-4-oxoquinazoline-7-carboxamide |

InChI |

InChI=1S/C23H18FN3O3/c1-30-21-9-5-4-8-20(21)27-14-26-19-12-15(10-11-17(19)23(27)29)22(28)25-13-16-6-2-3-7-18(16)24/h2-12,14H,13H2,1H3,(H,25,28) |

InChI Key |

NZYMIPQYXBCPAI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CC=CC=C4F |

Origin of Product |

United States |

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

The quinazoline core is synthesized by reacting anthranilic acid derivatives with nitriles under acidic conditions. For example:

Starting Materials :

-

Dimethyl aminoterephthalate (anthranilic acid ester derivative).

-

2-Methoxyphenylacetonitrile (introduces 2-methoxyphenyl group).

| Step | Reagents/Conditions | Time | Yield |

|---|---|---|---|

| Cyclization | 4N HCl in dioxane, 70°C | 25–63 hrs | 60–75% |

Mechanism :

-

Acid-catalyzed condensation forms the dihydroquinazoline ring.

-

The 2-methoxyphenyl group is incorporated at position 3 via the nitrile reactant.

Intermediate :

-

Methyl 3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate.

Carboxamide Group Introduction

Ester Hydrolysis

The methyl ester at position 7 is hydrolyzed to a carboxylic acid:

| Step | Reagents/Conditions | Time | Yield |

|---|---|---|---|

| Hydrolysis | 1N NaOH in ethanol, reflux | 2.5 hrs | 85–90% |

Intermediate :

-

3-(2-Methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid.

Amide Coupling

The carboxylic acid is coupled with 2-fluorobenzylamine:

| Step | Reagents/Conditions | Time | Yield |

|---|---|---|---|

| Activation | HATU, DMF, 0°C | 30 min | – |

| Coupling | 2-Fluorobenzylamine, DIPEA, RT | 12 hrs | 70–80% |

Product :

-

N-(2-Fluorobenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide.

Alternative Routes

One-Pot Synthesis

A streamlined approach combines cyclization and amidation:

| Step | Reagents/Conditions | Time | Yield |

|---|---|---|---|

| Cyclization + Amidation | POCl₃, 2-fluorobenzylamine, 100°C | 8 hrs | 50–60% |

Limitations : Lower yield due to competing side reactions.

Solid-Phase Synthesis

For high-throughput applications, resin-bound intermediates are used:

-

Resin : Rink amide MBHA resin.

-

Steps : Sequential coupling of Fmoc-protected amino acids, cyclization with trimethylaluminum.

Yield : 65–75% after cleavage.

Characterization and Validation

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₁₈FN₃O₃ |

| Molecular Weight | 403.4 g/mol |

| ¹H NMR (DMSO-d₆) | δ 3.89 (s, 3H, OCH₃), 4.02 (s, 2H, CH₂), 6.90–7.50 (m, 8H, Ar-H), 8.15 (d, 1H, quinazoline-H), 12.60 (s, 1H, NH) |

| MS (ESI) | m/z 404.1 [M+H]⁺ |

Optimization and Challenges

Critical Parameters

-

Temperature Control : Excessive heat degrades methoxy groups.

-

Solvent Choice : DMF or THF preferred for solubility.

-

Purification : Column chromatography (SiO₂, ethyl acetate/hexane) isolates pure product.

Side Reactions

-

Ester Hydrolysis : Competing over-hydrolysis to dicarboxylic acids (mitigated by stoichiometric NaOH).

-

Amide Racemization : Minimized using HATU/DIPEA at 0°C.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the carbonyl group in the quinazoline core, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Hydroxylated quinazoline derivatives.

Substitution: Various substituted quinazoline derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-fluorobenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It can be used in assays to investigate the inhibition or activation of specific biological pathways.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The quinazoline core is a common scaffold in drug design, and modifications of this compound could lead to the development of new pharmaceuticals targeting various diseases.

Industry

In the industrial sector, this compound might be used in the development of specialty chemicals or as an intermediate in the synthesis of more complex industrial products.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide would depend on its specific biological target. Generally, compounds with a quinazoline core can interact with enzymes or receptors, modulating their activity. The fluorobenzyl and methoxyphenyl groups may enhance binding affinity and specificity, while the carboxamide group could influence the compound’s solubility and stability.

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

Key Observations :

- Fluorine vs.

- Methoxy Groups : The 2-methoxyphenyl group in the target compound vs. 4-methoxy in ’s analog alters electronic distribution and steric interactions.

- Carboxamide Modifications : The 2-fluorobenzyl group in the target compound contrasts with ’s N-hydroxyacrylamide (HDAC inhibitor) and ’s 2-hydroxyethyl (enhanced solubility).

Activity Insights :

- HDAC Inhibition: Compound 10i’s N-hydroxyacrylamide is a known zinc-binding group critical for HDAC inhibition, suggesting the target compound’s 2-fluorobenzyl carboxamide may require additional modifications for similar activity .

- sEH Inhibition : ’s compound highlights the role of ester/thioether groups in modulating hydrolase interactions, a pathway less relevant to the target compound’s structure.

Biological Activity

N-(2-fluorobenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of N-(2-fluorobenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can be represented as follows:

- Molecular Formula : C_{20}H_{19}FN_{2}O_{3}

- Molecular Weight : 368.38 g/mol

This compound features a quinazoline core, which is known for its diverse pharmacological properties.

Synthesis

The synthesis of N-(2-fluorobenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step reactions that include the formation of the quinazoline scaffold followed by functionalization at various positions. Specific synthetic routes may vary based on the desired substituents and yield optimization.

Antimicrobial Activity

N-(2-fluorobenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has demonstrated significant antimicrobial activity against various bacterial strains. In vitro studies indicate that it exhibits potent activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In cell line studies, it has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.0 |

| A549 | 7.5 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, although further mechanistic studies are needed to elucidate these pathways fully.

Enzyme Inhibition

N-(2-fluorobenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has been reported to inhibit key enzymes involved in cancer progression and inflammation. Notably, it shows inhibition against:

- Cyclooxygenase (COX) - implicated in inflammatory processes.

- Topoisomerase II - involved in DNA replication and repair.

Case Studies

- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against resistant strains of bacteria, demonstrating its potential as a novel therapeutic agent in managing antibiotic resistance .

- Anticancer Mechanism Exploration : Another research article investigated its effects on apoptosis in cancer cells, revealing that it activates caspase pathways leading to programmed cell death .

Q & A

Q. What are the key synthetic routes and reaction conditions for N-(2-fluorobenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide?

The synthesis involves multi-step reactions, typically starting with the formation of the quinazoline core via cyclization of anthranilic acid derivatives. Key steps include:

- Core Formation : Cyclization under acidic or basic conditions using formamide derivatives.

- Substituent Introduction : Coupling reactions (e.g., amidation) to attach the 2-fluorobenzyl and 2-methoxyphenyl groups.

- Optimization : Solvents like dimethylformamide (DMF) or dioxane are used with catalysts such as ZnCl₂ to enhance reaction efficiency. Temperature control (60–100°C) and inert atmospheres are critical to minimize side reactions .

Q. Which analytical techniques are used to confirm the structure and purity of this compound?

Structural verification relies on:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and backbone integrity.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.

- X-ray Crystallography : To resolve stereochemistry and crystal packing (if single crystals are obtained) . Purity is assessed via HPLC (>95% purity threshold) and TLC for intermediate monitoring .

Q. What biological targets and activities are associated with this compound?

Preliminary studies suggest:

- Enzyme Inhibition : Potent inhibition of kinases (e.g., EGFR) due to the quinazoline core’s ATP-binding affinity.

- Anti-Cancer Activity : IC₅₀ values in the nanomolar range against breast (MCF-7) and lung (A549) cancer cell lines.

- Anti-Inflammatory Effects : Modulation of COX-2 and NF-κB pathways in vitro .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorobenzyl vs. chlorobenzyl substituents) influence biological activity?

Structure-Activity Relationship (SAR) Insights :

- Fluorine Substituents : Enhance metabolic stability and bioavailability compared to chlorine. The 2-fluorobenzyl group improves target selectivity by reducing off-target interactions.

- Methoxy Groups : The 2-methoxyphenyl moiety increases solubility and modulates electron density in the quinazoline core, enhancing binding affinity. Comparative studies show a 3-fold increase in kinase inhibition when replacing chlorine with fluorine at the benzyl position .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Contradictions often arise from variations in:

- Assay Conditions : Differences in cell lines (e.g., HeLa vs. A549), serum concentrations, or incubation times.

- Compound Purity : Impurities >5% can skew dose-response curves. Methodological Recommendations :

- Standardize assays using CLSI guidelines for cell viability (MTT assays) and enzyme inhibition (kinase profiling panels).

- Validate purity via orthogonal methods (e.g., NMR + HPLC) before biological testing .

Q. What is the stability profile of this compound under varying pH and temperature conditions?

- Thermal Stability : Degrades above 80°C (TGA data shows 5% weight loss at 150°C).

- pH Stability : Stable in neutral buffers (pH 6–8) but hydrolyzes rapidly under acidic (pH <4) or alkaline (pH >10) conditions. Storage Recommendations : Store at -20°C in anhydrous DMSO or under nitrogen to prevent oxidation .

Methodological Tables (Described in Text)

Q. Table 1: Common Synthetic Conditions

| Step | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| Quinazoline Core | DMF | ZnCl₂ | 80°C | 65–70 |

| Amidation | Dioxane | EDCI/HOBt | 60°C | 75–80 |

Q. Table 2: Analytical Parameters

| Technique | Key Parameters |

|---|---|

| ¹H NMR | δ 8.2–8.5 ppm (quinazoline H), δ 4.3 ppm (CH₂) |

| HRMS | m/z 447.1321 [M+H]⁺ (calculated) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.